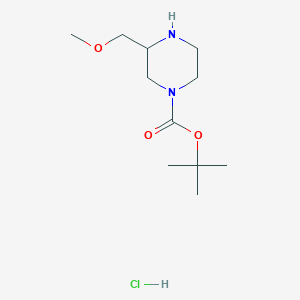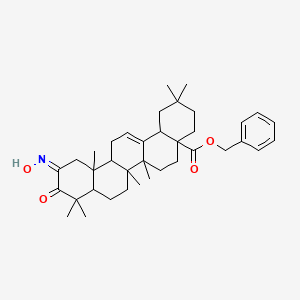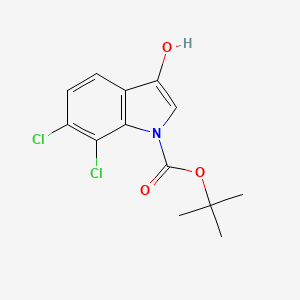![molecular formula C12H23NO B12281822 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a tert-butyl group and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one using sodium tetrahydridoborate. This reaction yields the corresponding alcohol as a mixture of epimers . Another method involves the catalytic hydrogenation of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of reagents and catalysts, as well as reaction conditions, would need to be optimized for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Reduction: Reduction of 3-tert-butoxycarbonyl derivatives using sodium tetrahydridoborate.
Substitution: Reactions with potassium iodide and sodium azide to form 9-iodo and 9-azido derivatives.
Formation of Derivatives: Conversion to O-acetyl and O-methylsulfonyl derivatives using acetyl chloride and methanesulfonyl chloride.
Common Reagents and Conditions
Sodium tetrahydridoborate: Used for reduction reactions.
Potassium iodide and sodium azide: Used for substitution reactions.
Acetyl chloride and methanesulfonyl chloride: Used for forming O-acetyl and O-methylsulfonyl derivatives.
Major Products
Alcohols: Resulting from reduction reactions.
Iodo and azido derivatives: Formed through substitution reactions.
O-acetyl and O-methylsulfonyl derivatives: Produced from reactions involving acetyl chloride and methanesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol involves its ability to undergo various chemical transformations. For example, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds when used in conjunction with specific catalytic systems . The molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol: Similar structure with a benzyl group instead of a tert-butyl group.
3-Tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one: Precursor in the synthesis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol.
9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound used as a catalytic oxidant.
Uniqueness
This compound is unique due to its specific tert-butyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H23NO |
|---|---|
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)13-7-9-5-4-6-10(8-13)11(9)14/h9-11,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
COOVPSNCROLCRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC2CCCC(C1)C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)

![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)


![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)

![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)
